N'-hydroxyoctanimidamide

Overview

Description

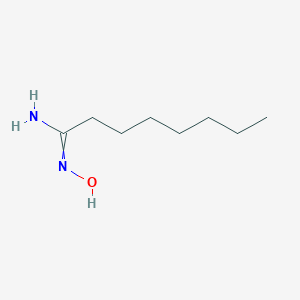

N’-hydroxyoctanimidamide: is an organic compound that belongs to the class of amidoximes Amidoximes are characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxyoctanimidamide typically involves the reaction of octanenitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amidoxime. The general reaction scheme is as follows: [ \text{R-CN} + \text{NH}_2\text{OH} \rightarrow \text{R-C(NH_2)NOH} ] where R represents the octyl group.

Industrial Production Methods: Industrial production of N’-hydroxyoctanimidamide involves similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxyoctanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidoxime group to an amine.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Various substituted amidoximes.

Scientific Research Applications

N’-hydroxyoctanimidamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential as a chelating agent and its interactions with metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N’-hydroxyoctanimidamide involves its ability to interact with various molecular targets. The hydroxylamine group can form coordination complexes with metal ions, making it a useful chelating agent. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

N-hydroxysuccinimide: Used in peptide synthesis and as an activating reagent for carboxylic acids.

N-hydroxybenzimidamide: Known for its applications in organic synthesis and medicinal chemistry.

N-hydroxycinnamimidamide: Studied for its potential biological activities.

Uniqueness: N’-hydroxyoctanimidamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its long alkyl chain provides distinct hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments.

Biological Activity

N'-Hydroxyoctanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described structurally as a derivative of hydroxylamine, featuring an amidine functional group. Its molecular formula is . The presence of the hydroxylamine moiety is crucial for its biological activity, influencing its interactions with various biological targets.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that compounds with hydroxylamine groups often exhibit antibacterial and antifungal properties. This compound has been evaluated for its effectiveness against various pathogens.

- Antiviral Properties : Similar compounds have demonstrated activity against viruses, suggesting potential applications in antiviral therapies.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.

The mechanisms through which this compound exerts its biological effects are primarily through:

- Reactive Oxygen Species (ROS) Modulation : Compounds with hydroxylamine groups can influence oxidative stress levels within cells, potentially leading to apoptosis in cancer cells.

- Enzyme Interaction : The compound may interact with metalloproteinases and other enzymes, altering their activity and affecting cellular signaling pathways.

- Binding Affinity : The binding affinity to target proteins can be influenced by the structural features of the compound, which can be analyzed through structure-activity relationship (SAR) studies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antiviral | Inhibition of viral replication | |

| Enzyme Inhibition | Inhibition of matrix metalloproteinases (MMPs) |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value indicating effective concentrations for therapeutic use.

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. The study highlighted its ability to inhibit MMPs, which are implicated in cancer metastasis. The compound's binding affinity was assessed using molecular docking studies, revealing promising interactions with active site residues.

Properties

IUPAC Name |

N'-hydroxyoctanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(9)10-11/h11H,2-7H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFADPFVOUUHJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394781 | |

| Record name | N'-hydroxyoctanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114878-45-4 | |

| Record name | N'-hydroxyoctanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.